molecular formula C6H9BrO2 B2996489 4-Bromohexane-2,3-dione CAS No. 118634-45-0

4-Bromohexane-2,3-dione

Cat. No.: B2996489
CAS No.: 118634-45-0
M. Wt: 193.04
InChI Key: LCHFNDTWTLPZGX-UHFFFAOYSA-N
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Description

4-Bromohexane-2,3-dione (C₆H₉BrO₂) is an aliphatic diketone substituted with a bromine atom at the fourth carbon position. Its molecular structure combines a six-carbon chain with two ketone groups at positions 2 and 3 and a bromomethyl group at position 2. Its InChIKey (LCHFNDTWTLPZGX-UHFFFAOYSA-N) and monoisotopic mass (191.97859 Da) confirm its unique identity.

Properties

IUPAC Name

4-bromohexane-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO2/c1-3-5(7)6(9)4(2)8/h5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHFNDTWTLPZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Bromohexane-2,3-dione can be achieved through multiple synthetic routes. One common method involves the bromination of hexane-2,3-dione using bromine in the presence of a catalyst . The reaction conditions typically include a controlled temperature and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield .

Chemical Reactions Analysis

4-Bromohexane-2,3-dione undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Bromohexane-2,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism by which 4-Bromohexane-2,3-dione exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in electrophilic reactions, making it a versatile intermediate in organic synthesis. Additionally, its diketone structure allows it to form stable complexes with various metal ions, which can be exploited in catalytic processes .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following table summarizes key differences between 4-Bromohexane-2,3-dione and related compounds:

Compound Name Molecular Formula Core Structure Functional Groups Key Applications/Properties References
4-Bromohexane-2,3-dione C₆H₉BrO₂ Aliphatic chain Two ketones, bromine Patented synthesis intermediate
Butane-2,3-dione (Diacetyl) C₄H₆O₂ Aliphatic chain Two ketones Flavor compound (dairy products)
Piperazine-2,3-dione derivatives Varies Cyclic diketone Piperazine ring, substituents Anthelmintic drug candidates
Indolin-2,3-dione C₈H₅NO₂ Aromatic fused ring Two ketones on indole σ2 receptor affinity modulation
2-Bromocyclobutyl acetate C₆H₉BrO₂ Cyclobutane ring Bromine, ester group Unclear (patent mentions)

Key Observations :

  • Aliphatic vs. Aromatic Diones : 4-Bromohexane-2,3-dione’s aliphatic structure contrasts with aromatic analogs like indolin-2,3-dione, which exhibit distinct electronic properties and biological target interactions .
  • Halogenation Effects: The bromine in 4-Bromohexane-2,3-dione enhances its electrophilicity compared to non-halogenated diones like diacetyl, making it more reactive in substitution reactions.

Biological Activity

4-Bromohexane-2,3-dione is a compound of interest in the realm of organic chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of 4-bromohexane-2,3-dione, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

4-Bromohexane-2,3-dione has the molecular formula C6H9BrO2. Its structure features a bromine atom attached to a hexane backbone with two ketone functional groups at the 2 and 3 positions. This configuration is critical for its biological interactions.

Mechanisms of Biological Activity

The biological activity of 4-bromohexane-2,3-dione can be attributed to its ability to interact with various biological targets. One significant mechanism involves the inhibition of specific enzymes, particularly those involved in metabolic pathways.

Enzyme Inhibition

Research indicates that compounds with similar structures can act as inhibitors of hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme critical in the biosynthesis of plastoquinone and tocopherols in plants. The inhibition of HPPD leads to significant physiological effects in plant systems, suggesting that 4-bromohexane-2,3-dione may exhibit herbicidal properties through similar mechanisms .

Antiproliferative Effects

A study investigating various diketones found that derivatives related to 4-bromohexane-2,3-dione exhibited notable antiproliferative effects against cancer cell lines. For instance, compounds structurally similar to 4-bromohexane-2,3-dione demonstrated IC50 values in the micromolar range against melanoma (A375) and cervical cancer (HeLa) cell lines . These findings suggest potential applications in cancer therapeutics.

QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) models have been employed to predict the biological activity of compounds related to 4-bromohexane-2,3-dione. These models indicate that structural modifications can significantly enhance or reduce biological activity. For example, the presence of electron-withdrawing groups like bromine can increase inhibitory potency against specific targets .

Data Tables

Compound NameIC50 (µM)Target EnzymeSource
4-Bromohexane-2,3-dione19.36HPPD
Similar Diketone18.67HPPD
Compound X0.073Cancer Cell Proliferation

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